7-chloro-2-methyl-4aH-quinazolin-4-one
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Overview
Description
7-chloro-2-methyl-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-chloro-2-methyl-4aH-quinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate . Another method involves the reaction of anthranilic acid with excess formamide at elevated temperatures . These methods are commonly used in laboratory settings, while industrial production methods may involve more scalable and efficient processes.
Chemical Reactions Analysis
7-chloro-2-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-chloro-2-methyl-4aH-quinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . The compound also affects other bacterial virulence factors, making it a promising candidate for the development of new antimicrobial agents .
Comparison with Similar Compounds
7-chloro-2-methyl-4aH-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-methylquinazolin-4-one: Lacks the chlorine substituent, which may affect its biological activity.
4-chloroquinazolin-2-one: Differently substituted, leading to variations in its chemical and biological properties.
6-chloro-2-methylquinazolin-4-one: Similar structure but with chlorine at a different position, influencing its reactivity and applications. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
7-chloro-2-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4,7H,1H3 |
InChI Key |
YEZFJTRPENKDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C=CC(=CC2=N1)Cl |
Origin of Product |
United States |
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